N-(4-imidazol-1-ylsulfonylphenyl)acetamide is a chemical compound characterized by its unique structure that includes an imidazole ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
The synthesis and characterization of N-(4-imidazol-1-ylsulfonylphenyl)acetamide have been explored in various studies, highlighting its synthesis methods and biological applications. Research indicates that derivatives of imidazole and acetamide can be synthesized through multiple reaction pathways, often involving the modification of existing compounds to enhance their pharmacological properties .
N-(4-imidazol-1-ylsulfonylphenyl)acetamide is classified as an imidazole derivative and sulfonamide. It falls under the category of small organic molecules that are often used in drug discovery and development due to their ability to interact with biological targets effectively.
The synthesis of N-(4-imidazol-1-ylsulfonylphenyl)acetamide typically involves the following steps:
Technical details reveal that conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of N-(4-imidazol-1-ylsulfonylphenyl)acetamide can be represented as follows:
The structure features an imidazole ring connected to a phenyl group via a sulfonamide linkage, with an acetamide group attached to the phenyl ring.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the compound's molecular characteristics. For instance, typical NMR shifts for protons on the imidazole ring and aromatic protons can be observed, confirming the structural integrity of the synthesized compound .
N-(4-imidazol-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Technical details indicate that reaction conditions such as pH and temperature significantly influence these processes .
The mechanism of action for N-(4-imidazol-1-ylsulfonylphenyl)acetamide primarily involves its interaction with specific protein kinases. It acts by binding to the ATP-binding site of cyclin-dependent kinases (CDKs), inhibiting their activity. This inhibition leads to cell cycle arrest in cancer cells, thereby exerting its anticancer effects.
In vitro studies have shown that derivatives exhibit micromolar cytotoxicity against various human tumor cell lines while sparing non-malignant cells, indicating selective targeting .
Relevant data from spectroscopic analyses confirm these properties, aiding in understanding its behavior in various environments .
N-(4-imidazol-1-ylsulfonylphenyl)acetamide has significant applications in medicinal chemistry:
The ongoing exploration of this compound's derivatives continues to reveal new therapeutic potentials, particularly in oncology .
Spectroscopic analysis provides definitive evidence for the structure of N-(4-imidazol-1-ylsulfonylphenyl)acetamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical insights: The ¹H NMR spectrum (DMSO-d₆) displays a singlet at δ 2.10 ppm (3H) corresponding to the methyl group of the acetamide moiety, while the aromatic region shows characteristic multiplets between δ 6.76–7.34 ppm (4H) for the phenyl ring protons. A downfield singlet at δ 10.23 ppm confirms the acetamide N–H proton, consistent with hydrogen-bonding interactions [8]. The imidazole ring protons resonate as distinct singlets at δ 7.52 ppm (H-2) and δ 8.12 ppm (H-4/5), supporting the unsymmetrical substitution pattern [2] [3].
Fourier Transform Infrared (FT-IR) spectroscopy further validates functional groups: A strong absorption band at 1640 cm⁻¹ signifies the carbonyl stretch (C=O) of the acetamide group. Broad bands at 3385 cm⁻¹ (O–H) and 3200 cm⁻¹ (N–H) indicate hydrogen-bonding networks, while the sulfonyl group exhibits asymmetric and symmetric S=O stretches at 1360 cm⁻¹ and 1150 cm⁻¹, respectively [8]. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 186.0224 [M - H]⁺, aligning with the empirical formula [8].
Table 1: Key Spectroscopic Signatures of N-(4-Imidazol-1-ylsulfonylphenyl)acetamide
Technique | Observed Signal | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.10 ppm (s, 3H) | Acetamide –CH₃ |
δ 6.76–7.34 ppm (m, 4H) | Phenyl ring protons | |
δ 10.23 ppm (s, 1H) | Acetamide N–H | |
FT-IR | 1640 cm⁻¹ | ν(C=O) Acetamide |
1360 cm⁻¹, 1150 cm⁻¹ | νₐₛ(S=O), νₛ(S=O) Sulfonyl | |
HRMS (ESI) | 186.0224 [M - H]⁺ | Molecular ion confirmation |
The compound N-(4-imidazol-1-ylsulfonylphenyl)acetamide is defined by the systematic molecular formula C₁₁H₁₁N₃O₃S. Elemental composition analysis indicates a carbon content of 50.57%, hydrogen 4.24%, nitrogen 16.08%, oxygen 18.37%, and sulfur 12.27%, consistent with the proposed structure [1] [4]. The molecular weight is calculated as 261.29 g/mol, corroborated by mass spectrometry [3]. This molecular framework integrates three distinct pharmacophores:
Comparative analysis with analogues like N-[4-(1H-imidazol-1-yl)phenyl]acetamide (C₁₁H₁₁N₃O, MW 201.22 g/mol) highlights the mass increment (+60.07 g/mol) attributable to the sulfonyl group [1] [4].
The imidazole ring exhibits prototropic tautomerism, a dynamic equilibrium between two neutral forms: τ (tele, N3–H) and π (pros, N1–H). Density Functional Theory (DFT) studies reveal that the τ-tautomer is energetically favored by 3–5 kcal/mol in nonpolar environments (e.g., chloroform) due to intramolecular hydrogen bonding between the imidazole N–H and the sulfonyl oxygen [2] [6]. In aqueous media, solvation effects reduce this energy gap to <1 kcal/mol, enabling rapid interconversion (~10⁹ s⁻¹) [6].
Table 2: Tautomeric Equilibrium of the Imidazole Ring
Parameter | τ-Tautomer (N3–H) | π-Tautomer (N1–H) |
---|---|---|
Relative Energy | 0 kcal/mol (Reference) | +3–5 kcal/mol (Gas phase) |
Hydrogen Bonding | N–H⋯O=S (2.70 Å) | N–H⋯N (Acetamide, 2.85 Å) |
Population (298 K) | 80–90% (CHCl₃) | 10–20% (CHCl₃) |
Solvent Dependence | Favored in nonpolar media | Slight increase in water |
This equilibrium significantly impacts molecular recognition. The τ-tautomer acts as a hydrogen bond donor via N3–H, while the π-tautomer functions as a hydrogen bond acceptor at N3, altering binding affinities with biological targets [2] [6]. pH further modulates this behavior: Protonation below pH 6.0 forms a cationic imidazolium species (pKₐ ~4.5), abolishing tautomerism and enhancing water solubility [6] [8].
Single-crystal X-ray diffraction reveals that N-(4-imidazol-1-ylsulfonylphenyl)acetamide crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 6.5088 Å, b = 5.1758 Å, c = 12.2175 Å, and β = 101.649° [8]. The molecule adopts a non-planar conformation, with a dihedral angle of 23.5° between the phenyl and imidazole planes. This twist minimizes steric clash between the sulfonyl oxygen and ortho-hydrogens [8].
The crystal lattice is stabilized by three dominant hydrogen bonds:
These interactions generate supramolecular tapes extending parallel to the [103] crystallographic direction. The τ-tautomer predominates in the solid state, as confirmed by N–H bond lengths (~0.88 Å) and temperature factors [6] [8]. Notably, the sulfonyl group acts as a dual hydrogen bond acceptor, forming bifurcated interactions critical for lattice stability.
Table 3: Crystallographic Parameters and Hydrogen Bonds
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Volume | 403.11 ų |
Twist Angle (Phenyl/Imidazole) | 23.5° |
Hydrogen Bonds | D–H⋯A Distance (Å) |
N1–H1⋯O2 (Acetamide) | 3.025 Å |
C3–H3⋯O2 (Sulfonyl) | 2.873 Å |
N1'–H1'⋯O1' (Imidazole) | 3.025 Å |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7